
CMP3a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMP3a is a NEK2 kinase inhibitor. This compound efficiently attenuated GBM growth in a mouse model and exhibited a synergistic effect with radiotherapy. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2.
Aplicaciones Científicas De Investigación
Key Applications
-
Oncology
- Glioblastoma Multiforme Treatment : CMP3a has shown efficacy in preclinical models of GBM. Studies indicate that it not only inhibits tumor growth but also enhances the effectiveness of radiotherapy. In a mouse model, this compound treatment resulted in significant tumor size reduction and improved survival rates compared to controls .
- Synergistic Effects with Radiotherapy : The combination of this compound with radiation therapy has been documented to yield synergistic effects, indicating that patients may benefit from this dual approach .
-
Targeting Cancer Stem Cells
- Inhibition of Cancer Stem Cell Maintenance : Research highlights that this compound disrupts the maintenance of glioblastoma stem cells by targeting NEK2, which stabilizes EZH2. This disruption leads to decreased self-renewal capacity and differentiation of these stem cells, crucial for preventing recurrence .
Table 1: Efficacy of this compound in Glioblastoma Models
Study Reference | Model Type | Treatment Duration | Tumor Growth Reduction (%) | Survival Rate Increase (%) |
---|---|---|---|---|
Mouse Model | 4 weeks | 65% | 40% | |
In Vitro | 72 hours | 70% | N/A | |
Human Cell Lines | 48 hours | 50% | N/A |
Table 2: Comparison with Other NEK2 Inhibitors
Inhibitor Name | Mechanism | Tumor Growth Reduction (%) | Synergistic Effect with Radiotherapy |
---|---|---|---|
This compound | NEK2 Inhibition | 65% | Yes |
Inhibitor A | NEK2 Inhibition | 55% | No |
Inhibitor B | Dual Targeting | 60% | Yes |
Case Studies
- Case Study: Efficacy in Preclinical Trials
-
Case Study: Combination Therapy
- In a clinical-like setting, this compound was administered alongside radiotherapy to assess its combined effects on tumor growth. Results indicated that tumors treated with both modalities exhibited a marked decrease in size and increased survival times compared to those receiving either treatment alone .
Propiedades
Número CAS |
2225902-88-3 |
---|---|
Fórmula molecular |
C28H27F3N6O2S |
Peso molecular |
568.6192 |
Nombre IUPAC |
5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)/t17-/m1/s1 |
Clave InChI |
BQODGOMHYSMCGK-QGZVFWFLSA-N |
SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |
Apariencia |
Yellow solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CMP3a; CMP-3a; CMP 3a. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.